An In-depth Technical Guide to Methylphosphonate: Chemical Structure, Properties, Synthesis, and Biological Interactions
An In-depth Technical Guide to Methylphosphonate: Chemical Structure, Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methylphosphonate, its chemical structure, physicochemical properties, synthesis methodologies, and its significant role in biological systems, particularly as a precursor to enzyme inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
Methylphosphonate is the simplest of the methylphosphonic acids. The core structure consists of a phosphorus atom double-bonded to one oxygen atom, single-bonded to a methyl group, and two hydroxyl groups. The chemical structure and key identifiers for methylphosphonic acid and its common diester, dimethyl methylphosphonate (DMMP), are provided below.
Methylphosphonic Acid
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Chemical Formula: CH₅O₃P
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IUPAC Name: Methylphosphonic acid
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Molecular Weight: 96.02 g/mol [1]
Dimethyl Methylphosphonate (DMMP)
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Chemical Formula: C₃H₉O₃P[3]
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IUPAC Name: Dimethyl methylphosphonate[3]
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CAS Number: 756-79-6
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Molecular Weight: 124.08 g/mol [3]
Physicochemical Properties
The physicochemical properties of methylphosphonic acid and dimethyl methylphosphonate are summarized in the tables below. These properties are crucial for understanding their behavior in various chemical and biological systems.
Table 1: Physicochemical Properties of Methylphosphonic Acid
| Property | Value | Reference |
| Appearance | White solid | [1] |
| Melting Point | 105-107 °C | [1] |
| Boiling Point | Decomposes | |
| Solubility | Soluble in water and alcohol | [1] |
| pKa1 | 2.38 | |
| pKa2 | 7.74 |
Table 2: Physicochemical Properties of Dimethyl Methylphosphonate (DMMP)
| Property | Value | Reference |
| Appearance | Colorless liquid | [3] |
| Melting Point | -50 °C | [3] |
| Boiling Point | 181 °C | [3] |
| Density | 1.145 g/mL at 25 °C | [3] |
| Flash Point | 69 °C (closed cup) | [3] |
| Solubility in Water | Slowly hydrolyzes | [3] |
Synthesis of Methylphosphonate
Methylphosphonic acid is typically synthesized from its diester, dimethyl methylphosphonate (DMMP). The synthesis of DMMP is commonly achieved through the Michaelis-Arbuzov reaction, followed by hydrolysis to yield the final acid.
Synthesis of Dimethyl Methylphosphonate (DMMP) via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond. In the synthesis of DMMP, a trialkyl phosphite, such as trimethyl phosphite, reacts with a methyl halide, like iodomethane.[3]
Experimental Protocol: Synthesis of Dimethyl Methylphosphonate
Materials:
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Trimethyl phosphite
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Methyl iodide
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Reaction flask with reflux condenser and magnetic stirrer
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Heating mantle
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Distillation apparatus
Procedure:
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To a reaction flask equipped with a reflux condenser and magnetic stirrer, add trimethyl phosphite.
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Slowly add methyl iodide to the flask while stirring. An exothermic reaction may be observed.
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Heat the reaction mixture to reflux for 2-4 hours.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Purify the crude product by fractional distillation under reduced pressure to obtain pure dimethyl methylphosphonate.
Hydrolysis of Dimethyl Methylphosphonate to Methylphosphonic Acid
Methylphosphonic acid can be obtained by the hydrolysis of DMMP. This can be achieved through either acidic or basic hydrolysis. A common laboratory method involves the use of silyl (B83357) halides followed by alcoholysis.[1]
Experimental Protocol: Hydrolysis of DMMP to Methylphosphonic Acid
Materials:
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Dimethyl methylphosphonate (DMMP)
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Bromotrimethylsilane (B50905) or Chlorotrimethylsilane (B32843)
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Methanol (B129727) or Water
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Reaction flask with a magnetic stirrer
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Rotary evaporator
Procedure:
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In a reaction flask, dissolve dimethyl methylphosphonate in a suitable solvent.
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Add bromotrimethylsilane or chlorotrimethylsilane dropwise to the solution at room temperature.
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Stir the reaction mixture for several hours until the reaction is complete (monitored by NMR or GC).
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Carefully add methanol or water to the reaction mixture to hydrolyze the silyl ester intermediate.
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Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator to yield crude methylphosphonic acid.
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The crude product can be further purified by recrystallization.
Biological Significance and Applications
Methylphosphonate and its derivatives have diverse applications, ranging from industrial uses to their significant role in medicinal chemistry and toxicology.
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Flame Retardants: Dimethyl methylphosphonate is primarily used as a flame retardant in various polymers.[3]
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Precursor to Nerve Agents: DMMP is a Schedule 2 chemical under the Chemical Weapons Convention as it can be used as a precursor in the synthesis of nerve agents like sarin (B92409) and soman.[3]
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Enzyme Inhibitors: The methylphosphonate moiety is a key component in a class of compounds that act as enzyme inhibitors. A prominent example is their role in the inhibition of acetylcholinesterase.
Mechanism of Acetylcholinesterase Inhibition
Organophosphorus compounds containing the methylphosphonate group are potent inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve impulses. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.
The mechanism of inhibition involves the phosphorylation of a serine residue within the active site of the acetylcholinesterase enzyme. This forms a stable, covalent bond that renders the enzyme inactive.
The key steps in the inhibition process are:
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Binding of the Inhibitor: The organophosphate inhibitor binds to the active site of the acetylcholinesterase enzyme.
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Nucleophilic Attack: The hydroxyl group of the serine residue in the catalytic triad (B1167595) of the enzyme performs a nucleophilic attack on the phosphorus atom of the methylphosphonate moiety.[4]
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Formation of a Covalent Bond: This attack leads to the formation of a stable covalent bond between the phosphorus atom and the serine residue, and the displacement of a leaving group from the inhibitor.[5][6]
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Enzyme Inactivation: The resulting phosphorylated enzyme is inactive and unable to hydrolyze acetylcholine.[4] This leads to the accumulation of acetylcholine in the synapse, causing continuous nerve stimulation.
Toxicology
The toxicity of methylphosphonic acid and its esters varies significantly. While methylphosphonic acid itself has moderate toxicity, some of its derivatives are highly toxic nerve agents. The toxicological data for methylphosphonic acid and dimethyl methylphosphonate are summarized below.
Table 3: Toxicological Data for Methylphosphonic Acid
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1888 mg/kg | [2] |
| LD50 | Rat | Intraperitoneal | 2250 mg/kg | [7] |
| LD50 | Mouse | Intraperitoneal | 3370 mg/kg | [7] |
Table 4: Toxicological Data for Dimethyl Methylphosphonate (DMMP)
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 8210 mg/kg | [3][8] |
| LD50 | Rabbit | Dermal | >2000 mg/kg | [3][9] |
| LC50 | Rat | Inhalation (1 hr) | 20.13 mg/L | [3] |
| LC50 | Rat | Inhalation (1 hr) | >36100 mg/m³ | [9] |
Conclusion
Methylphosphonate and its derivatives are compounds of significant interest due to their diverse chemical properties and applications. This guide has provided a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological interactions of methylphosphonate. The provided experimental protocols and data tables are intended to be a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of the chemistry and biology of methylphosphonates is essential for both leveraging their beneficial properties and mitigating their potential risks.
References
- 1. Methylphosphonic acid - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Dimethyl methylphosphonate [medbox.iiab.me]
- 4. mdpi.com [mdpi.com]
- 5. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. ysi.com [ysi.com]
- 9. fishersci.com [fishersci.com]
